1,2-Bis(trifluoromethyl)-5-chloro-3-(trifluoromethoxy)benzene
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Overview
Description
1,2-Bis(trifluoromethyl)-5-chloro-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C9H3ClF9O. This compound is characterized by the presence of trifluoromethyl and trifluoromethoxy groups, which impart unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the selective introduction of the trifluoromethyl groups.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of specialized reactors and catalysts can facilitate the large-scale synthesis of 1,2-Bis(trifluoromethyl)-5-chloro-3-(trifluoromethoxy)benzene with high purity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(trifluoromethyl)-5-chloro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing trifluoromethyl groups makes the compound susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used in nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted benzene derivatives .
Scientific Research Applications
1,2-Bis(trifluoromethyl)-5-chloro-3-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,2-Bis(trifluoromethyl)-5-chloro-3-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1,4-Bis(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups but differs in the position of these groups on the benzene ring.
1,3-Bis(trifluoromethyl)benzene: Similar to 1,2-Bis(trifluoromethyl)-5-chloro-3-(trifluoromethoxy)benzene, but with different substitution patterns.
Uniqueness: this compound is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which impart distinct chemical properties.
Properties
Molecular Formula |
C9H2ClF9O |
---|---|
Molecular Weight |
332.55 g/mol |
IUPAC Name |
5-chloro-1-(trifluoromethoxy)-2,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2ClF9O/c10-3-1-4(7(11,12)13)6(8(14,15)16)5(2-3)20-9(17,18)19/h1-2H |
InChI Key |
MUXAIHGIDFOLPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)OC(F)(F)F)Cl |
Origin of Product |
United States |
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